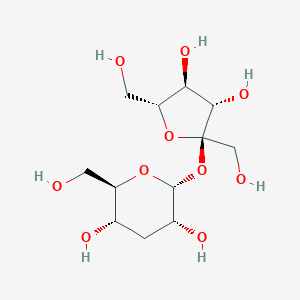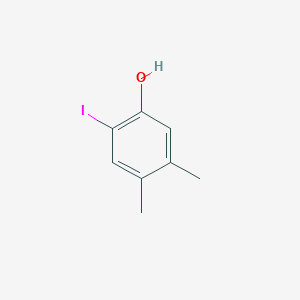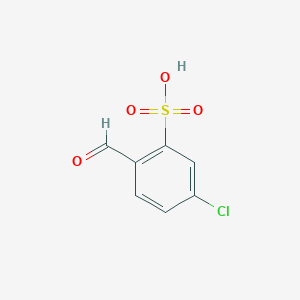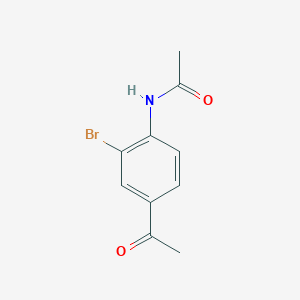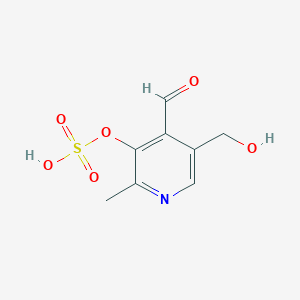![molecular formula C15H18N4O B010437 N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline CAS No. 19595-66-5](/img/structure/B10437.png)
N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline, commonly known as TO-PRO-3, is a fluorescent dye that is widely used in scientific research. Its unique properties make it an ideal tool for a variety of applications, including cell imaging, DNA staining, and flow cytometry. In
作用機序
TO-PRO-3 binds to DNA through intercalation, which involves insertion of the dye molecule between the base pairs of the DNA double helix. This binding results in fluorescence, allowing for visualization and analysis of DNA in cells.
生化学的および生理学的効果
TO-PRO-3 is generally considered to be non-toxic and non-carcinogenic, making it a safe tool for scientific research. However, it is important to note that excessive exposure to the dye may result in cellular damage or death. Additionally, TO-PRO-3 can interfere with some DNA-binding proteins, leading to altered gene expression.
実験室実験の利点と制限
TO-PRO-3 has several advantages as a tool for scientific research. Its fluorescent properties make it an ideal tool for visualizing and analyzing cellular structures and processes. Additionally, it is relatively easy to use and does not require specialized equipment. However, there are also some limitations to its use. TO-PRO-3 is not suitable for use in live cells, as it is not membrane-permeable. Additionally, it can interfere with some DNA-binding proteins, which may impact experimental results.
将来の方向性
There are several potential future directions for research involving TO-PRO-3. One area of interest is the development of new fluorescent dyes with improved properties, such as increased sensitivity or specificity. Additionally, there is potential for the use of TO-PRO-3 in new applications, such as in the development of biosensors or diagnostic tools. Finally, further research is needed to fully understand the mechanism of action of TO-PRO-3 and its impact on cellular processes.
Conclusion
In conclusion, TO-PRO-3 is a valuable tool for scientific research due to its fluorescent properties and ability to stain DNA in cells. Its unique properties make it an ideal tool for a variety of applications, including cell imaging, DNA staining, and flow cytometry. While there are some limitations to its use, TO-PRO-3 remains an important tool for researchers in a variety of fields.
合成法
TO-PRO-3 is synthesized through a series of chemical reactions, starting with the precursor 4-chloro-2,6-dimethylphenol. This compound is first reacted with sodium nitrite to form a diazonium salt, which is then coupled with 4-(pyridin-1-yl)aniline to form the azo compound. The resulting compound is then oxidized to form the final product, TO-PRO-3.
科学的研究の応用
TO-PRO-3 is widely used in scientific research due to its fluorescent properties. It can be used to stain DNA in live or fixed cells, allowing for visualization and analysis of cellular structures. It is also used in flow cytometry to identify and sort cells based on their DNA content. Additionally, TO-PRO-3 can be used to label specific proteins or organelles in cells, allowing for detailed analysis of cellular processes.
特性
CAS番号 |
19595-66-5 |
|---|---|
製品名 |
N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
分子式 |
C15H18N4O |
分子量 |
270.33 g/mol |
IUPAC名 |
N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline |
InChI |
InChI=1S/C15H18N4O/c1-11-9-14(10-12(2)15(11)18(3)4)17-16-13-5-7-19(20)8-6-13/h5-10H,1-4H3 |
InChIキー |
HKVOAJBQPIZRLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1N(C)C)C)N=NC2=CC=[N+](C=C2)[O-] |
正規SMILES |
CC1=CC(=CC(=C1N(C)C)C)N=NC2=CC=[N+](C=C2)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



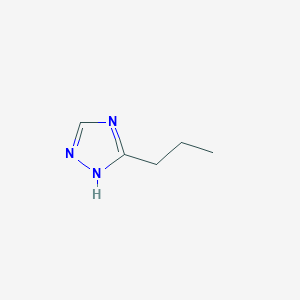
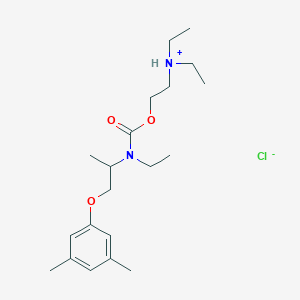
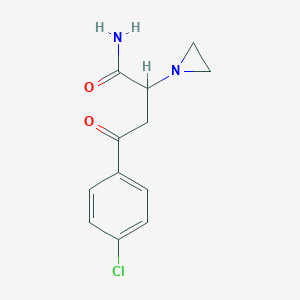
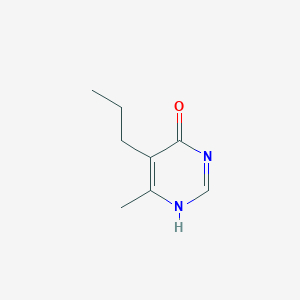
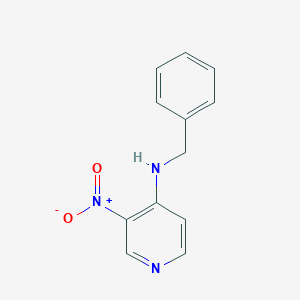
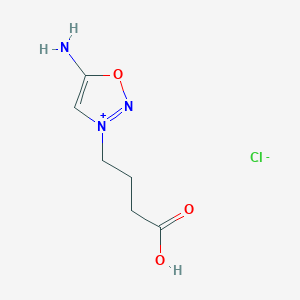
![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-](/img/structure/B10376.png)
